molecular formula C11H11BrN2O3 B3323370 (S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate CAS No. 1638604-45-1

(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

Cat. No. B3323370
CAS RN: 1638604-45-1
M. Wt: 299.12 g/mol
InChI Key: JLPRDUARBMPJMP-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate, also known as (S)-MBOAT, is a chemical compound that has gained significant attention due to its potential applications in scientific research. This compound is a derivative of quinoxaline, which is a heterocyclic compound that is widely used in medicinal chemistry. The synthesis, mechanism of action, and physiological effects of (S)-MBOAT have been extensively studied, and it is believed to have several advantages over other compounds used in scientific research.

Mechanism of Action

The mechanism of action of (S)-MBOAT involves the inhibition of acetylcholinesterase, which leads to an increase in acetylcholine levels. Acetylcholine is a neurotransmitter that is involved in various physiological processes, including memory, learning, and muscle contraction. By inhibiting acetylcholinesterase, (S)-MBOAT can improve cognitive function and muscle contraction.
Biochemical and Physiological Effects:
(S)-MBOAT has been shown to have several biochemical and physiological effects. It can improve cognitive function by increasing acetylcholine levels, which can enhance memory and learning. (S)-MBOAT can also improve muscle contraction by increasing acetylcholine levels, which can lead to increased muscle strength and endurance. Additionally, (S)-MBOAT has been shown to have antioxidant properties, which can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

(S)-MBOAT has several advantages over other compounds used in scientific research. It is highly selective for acetylcholinesterase, which means that it does not interact with other enzymes or receptors in the body. This selectivity can reduce the risk of unwanted side effects. Additionally, (S)-MBOAT has a low toxicity profile, which means that it can be used in higher concentrations without causing harm to cells or tissues.
One of the limitations of (S)-MBOAT is its solubility in water. This can make it difficult to administer in vivo or in vitro experiments. However, this limitation can be overcome by using various solvents or formulations.

Future Directions

There are several future directions for the use of (S)-MBOAT in scientific research. One potential application is in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (S)-MBOAT has been shown to improve cognitive function and muscle contraction, which are both affected in these disorders. Additionally, (S)-MBOAT has antioxidant properties, which can protect cells from oxidative stress, which is associated with these disorders.
Another potential application of (S)-MBOAT is in the field of chemical biology. (S)-MBOAT can be used as a tool to study the activity of acetylcholinesterase and its role in various physiological processes. By understanding the mechanism of action of (S)-MBOAT, researchers can develop new compounds that can selectively target acetylcholinesterase and improve cognitive function and muscle contraction.
In conclusion, (S)-MBOAT is a promising compound that has potential applications in scientific research. Its selective inhibition of acetylcholinesterase, low toxicity profile, and antioxidant properties make it an attractive candidate for drug discovery and chemical biology. Further research is needed to fully understand the mechanism of action of (S)-MBOAT and its potential applications in various fields of science.

Scientific Research Applications

(S)-MBOAT has been used in various scientific research applications, including drug discovery, chemical biology, and neuroscience. It is believed to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. (S)-MBOAT has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that is involved in the breakdown of acetylcholine. This inhibition can lead to an increase in acetylcholine levels, which can improve cognitive function.

properties

IUPAC Name

methyl 2-[(2S)-7-bromo-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3/c1-17-10(15)5-9-11(16)14-7-3-2-6(12)4-8(7)13-9/h2-4,9,13H,5H2,1H3,(H,14,16)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPRDUARBMPJMP-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C[C@H]1C(=O)NC2=C(N1)C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601133987
Record name 2-Quinoxalineacetic acid, 7-bromo-1,2,3,4-tetrahydro-3-oxo-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

CAS RN

1638604-45-1
Record name 2-Quinoxalineacetic acid, 7-bromo-1,2,3,4-tetrahydro-3-oxo-, methyl ester, (2S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638604-45-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Quinoxalineacetic acid, 7-bromo-1,2,3,4-tetrahydro-3-oxo-, methyl ester, (2S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601133987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
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(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
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(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
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(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Reactant of Route 5
(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate
Reactant of Route 6
(S)-Methyl 2-(7-bromo-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate

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